N-[3-(Aminomethyl)phenyl]-N'-methylurea
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Overview
Description
N-[3-(Aminomethyl)phenyl]-N’-methylurea is an organic compound that belongs to the class of phenylureas This compound is characterized by the presence of an aminomethyl group attached to the phenyl ring and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)phenyl]-N’-methylurea typically involves the reaction of 3-(aminomethyl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(aminomethyl)aniline+methyl isocyanate→N-[3-(Aminomethyl)phenyl]-N’-methylurea
Industrial Production Methods
Industrial production of N-[3-(Aminomethyl)phenyl]-N’-methylurea may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)phenyl]-N’-methylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylureas depending on the nucleophile used.
Scientific Research Applications
N-[3-(Aminomethyl)phenyl]-N’-methylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)phenyl]-N’-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
- N-[3-(Aminomethyl)benzyl]acetamidine
Uniqueness
N-[3-(Aminomethyl)phenyl]-N’-methylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
903630-10-4 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H13N3O/c1-11-9(13)12-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H2,11,12,13) |
InChI Key |
PKUWWVGTDMJCJA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CN |
Origin of Product |
United States |
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